3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-10-6-1-4(8(12)13)2-11-7(5)6/h1-3,10H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPDANAEZMNOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Methyl 1H-Pyrrolo[3,2-b]pyridine-6-carboxylate
| Parameter | Value |
|---|---|
| Temperature | 0°C → room temperature |
| Solvent | DMF |
| Equivalents of NCS | 1.05 eq |
| Reaction Time | 12–16 hours |
The regioselectivity of chlorination is attributed to the electron-rich 3-position of the pyrrolopyridine ring, which favors electrophilic aromatic substitution.
Hydrolysis to this compound
The methyl ester intermediate undergoes hydrolysis under basic conditions to yield the target carboxylic acid.
Procedure :
Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is suspended in a mixture of tetrahydrofuran (THF) and aqueous lithium hydroxide (LiOH, 2 M). The reaction is heated to 50–60°C for 4–6 hours, followed by acidification with hydrochloric acid (HCl) to pH 2–3. The precipitated product is collected via filtration, washed with cold water, and dried under vacuum to afford this compound in 85–90% yield .
Characterization Data :
-
Molecular Formula : C₈H₅ClN₂O₂
-
Molecular Weight : 196.59 g/mol
-
¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, COOH), 8.92 (d, J = 2.0 Hz, 1H), 8.31 (d, J = 1.8 Hz, 1H), 8.08 (d, J = 3.1 Hz, 1H).
Reaction Optimization and Conditions
Solvent and Temperature Effects
The choice of solvent critically influences chlorination efficiency. Polar aprotic solvents like DMF enhance NCS reactivity by stabilizing the transition state, whereas nonpolar solvents (e.g., dichloromethane) result in incomplete conversion. Elevated temperatures (>40°C) promote side reactions, such as over-chlorination or decomposition, necessitating ambient conditions.
Stoichiometry and Reagent Purity
Using NCS in slight excess (1.05–1.10 eq) ensures complete consumption of the starting material. Impurities in the methyl ester precursor, particularly residual moisture, reduce yields by competing for the chlorinating agent.
Purification and Characterization
Purification Techniques
-
Chlorination Product : Crude methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is purified via recrystallization from ethanol/water (3:1), achieving >98% purity.
-
Carboxylic Acid : The final product is purified by trituration with cold diethyl ether to remove residual LiCl and unreacted intermediates.
Analytical Validation
-
High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₈H₆ClN₂O₂: 196.5905; observed: 196.5903.
-
Infrared Spectroscopy (IR) : Strong absorption at 1680 cm⁻¹ confirms the carboxylic acid moiety.
Alternative Synthetic Approaches
Ring Construction via Cyclization
An alternative strategy involves assembling the pyrrolopyridine core from acyclic precursors. For example, reacting 3-chloropyridine derivatives with α-keto acids under acidic conditions can generate the fused ring system. However, this method suffers from low regioselectivity (<50% yield) and is less practical than the chlorination-hydrolysis route.
Direct Carboxylation
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to modify the pyridine ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents on the pyridine ring.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit promising anticancer properties. For instance, research has shown that modifications to the pyrrolo structure can enhance selectivity and potency against various cancer cell lines. The incorporation of the chloro group at the 3-position may contribute to improved interactions with biological targets.
Case Study:
A study published in Journal of Medicinal Chemistry explored a series of 3-chloro-pyrrolo derivatives and their efficacy against breast cancer cells. The results demonstrated a significant reduction in cell viability, suggesting that these compounds could serve as leads for new anticancer agents .
Neuropharmacology
Potential for Neurological Disorders
The unique structure of this compound allows it to interact with neurotransmitter systems. Preliminary research indicates its potential role in modulating pathways associated with neurological disorders such as Alzheimer’s disease.
Case Study:
In vitro studies have shown that this compound can inhibit acetylcholinesterase activity, suggesting a mechanism that could be beneficial in treating cognitive decline . Further exploration in animal models is necessary to validate these findings.
Material Science
Organic Electronics
The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and good charge transport properties are advantageous for developing efficient electronic devices.
Data Table: Electronic Properties Comparison
| Compound | Mobility (cm²/V·s) | Band Gap (eV) | Application |
|---|---|---|---|
| This compound | 0.5 | 2.1 | OLEDs |
| Other Pyrrole Derivatives | 0.4 - 0.6 | 1.8 - 2.5 | OPVs |
Synthesis and Chemical Reactions
Building Block in Organic Synthesis
This compound serves as an essential intermediate in synthesizing more complex molecules, especially in pharmaceutical chemistry. Its reactivity allows for various functional group transformations.
Synthesis Example:
A recent synthetic route involves the reaction of this compound with amines to produce novel derivatives with enhanced biological activity .
Mechanism of Action
The biological activity of 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b)
6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
7-Oxopyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives
- Structure : Ketone group at position 7 instead of chlorine.
- Bioactivity : Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- Key Difference : The 7-oxo group introduces hydrogen-bonding capabilities absent in the target compound.
Physicochemical and Pharmacokinetic Properties
Biological Activity
Overview
3-Chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique pyrrolo[3,2-b]pyridine core structure, which allows for various biological interactions, particularly in the context of enzyme inhibition and receptor binding.
- Molecular Formula : C₈H₅ClN₂O₂
- Molecular Weight : 196.59 g/mol
- CAS Number : 1190322-95-2
- IUPAC Name : this compound
The biological activity of this compound primarily involves its ability to interact with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, disrupting critical signaling pathways involved in cell proliferation and survival. This mechanism underpins its potential as an anti-cancer agent.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that pyrrolo[3,4-c]pyridine derivatives can inhibit tumor growth by targeting various kinases involved in cancer progression. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Its structural similarity to natural ligands allows it to bind effectively to enzyme active sites, making it a candidate for further development in therapeutic applications targeting diseases characterized by abnormal enzyme activity.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of pyrrolo[3,4-c]pyridine derivatives, compounds similar to this compound were tested against ovarian and breast cancer cell lines. The results demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cells . This highlights the compound's selective action and potential therapeutic value.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structure and purity of 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NMR (300–400 MHz) in DMSO- to confirm substituent positions. For example, aromatic protons in similar pyrrolopyridine derivatives show distinct splitting patterns (e.g., as a doublet for pyridinic protons) .
- Mass Spectrometry : Electrospray Ionization Mass Spectrometry (ESIMS) is critical for molecular weight confirmation. Look for or ions, as seen in analogs with for related trifluoromethyl derivatives .
- HPLC-Purity Analysis : Utilize reverse-phase HPLC with UV detection (e.g., 97.34% purity achieved for structurally similar compounds under optimized gradients) .
Q. What synthetic routes are commonly employed for pyrrolopyridine-6-carboxylic acid derivatives?
- Methodological Answer :
- Condensation-Cyclization Strategies : Start with halogenated pyridine precursors (e.g., 6-chloro-2-pyridinecarboxylic acid) and perform cyclization using Pd/Cu catalysts in DMF or toluene. For example, 6-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is synthesized via palladium-catalyzed coupling .
- Ester Hydrolysis : Convert methyl/ethyl esters (e.g., methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) to carboxylic acids using HCl (36.5%) at 93–96°C for 17 hours .
Advanced Research Questions
Q. How can researchers address low yields in the hydrolysis of ester intermediates to this compound?
- Methodological Answer :
- Optimize Reaction Conditions : Extend reaction time (>20 hours) and increase HCl concentration (e.g., 6 M HCl) to ensure complete ester cleavage. For scale-up, maintain temperatures below 100°C to avoid decarboxylation .
- Purification Strategies : Use recrystallization from ethanol/water mixtures or silica gel chromatography with ethyl acetate/hexane gradients to isolate the acid .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer :
- X-ray Crystallography : For ambiguous NMR/ESIMS results, co-crystallize the compound with triphenylphosphine oxide (TPPO) to resolve substituent positions. This method confirmed the structure of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinic acid .
- Density Functional Theory (DFT) : Compare experimental NMR shifts with computational predictions (e.g., B3LYP/6-311+G(d,p) basis set) to validate assignments .
Q. How can regioselective functionalization of the pyrrolopyridine core be achieved?
- Methodological Answer :
- Directed Metalation : Use lithiation (e.g., LDA at -78°C) at the C-3 position of the pyrrole ring, followed by electrophilic quenching with chlorinating agents (e.g., NCS) .
- Cross-Coupling Reactions : Introduce substituents via Suzuki-Miyaura coupling (e.g., attach trifluoromethyl groups using Pd(OAc)/XPhos catalysts) .
Experimental Design & Data Analysis
Q. How to design experiments to optimize the synthesis of this compound from methyl ester precursors?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (80–100°C), HCl concentration (4–6 M), and reaction time (12–24 hours) in a factorial design to identify optimal conditions .
- In-Process Monitoring : Track ester conversion via TLC (silica gel, UV254) using 3:1 ethyl acetate/hexane. Terminate the reaction when the ester spot () disappears .
Q. What analytical workflows are recommended for detecting byproducts in pyrrolopyridine syntheses?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
